molecular formula C3H9NO2 B1204464 (S)-3-Amino-1,2-propanediol CAS No. 61278-21-5

(S)-3-Amino-1,2-propanediol

Cat. No. B1204464
CAS RN: 61278-21-5
M. Wt: 91.11 g/mol
InChI Key: KQIGMPWTAHJUMN-VKHMYHEASA-N
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Description

(S)-3-Amino-1,2-propanediol (S-APD) is an organic compound that is widely used for a variety of applications in the fields of biochemistry, chemistry, and biotechnology. S-APD is a chiral molecule, meaning that it has two different forms, the (R)-enantiomer and the (S)-enantiomer. The (S)-enantiomer of S-APD is the form that is most commonly used in scientific research. S-APD has a wide range of applications, including synthesis of organic compounds, binding of metal ions, and as a substrate in enzymatic reactions.

Scientific Research Applications

Enzymatic Resolutions in Derivatives

The enzymatic resolution of 3-amino-1,2-propanediol derivatives has been explored, utilizing enzymatic catalyzed hydrolyses or acylations. Specifically, the S substrates are preferentially targeted, and hydrolysis of the diisobutyrate derivative with E.30000 lipase yielded significant enantioselectivity. This indicates potential applications in asymmetric synthesis and chiral compound production (Mbappé & Sicsic, 1993).

Synthetic Studies on Oxirane Compounds

Synthetic studies involving (S)-3-Amino-1,2-propanediol include the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the production of 1-phenyl-1-amino-2,3-propanediol. This research underpins the chemical transformation capabilities of (S)-3-Amino-1,2-propanediol and its derivatives for creating various chemical compounds (SuamiTetsuo et al., 1956).

Application in Protein Hydrolysates

A study on model aqueous solutions containing 3-chloro-1,2-propanediol revealed that 3-amino-1,2-propanediol was a primary reaction product, alongside glycerol. This discovery is relevant for understanding the chemical reactions and potential contaminants in protein hydrolysates and seasonings (Veĺišek et al., 1991).

Genetically Engineered Strains for 1,3-Propanediol Production

Genetic engineering has been employed to improve the biosynthesis of 1,3-propanediol, a chemical related to (S)-3-Amino-1,2-propanediol. This approach has shown promise in overcoming productivity and metabolite inhibition issues encountered with natural microorganisms. It demonstrates the broader applicability of modified organisms in the efficient biosynthesis of related compounds (Yang et al., 2018).

High Adsorption Selectivity Resins

A chelating resin with high adsorption selectivity for Au (III), polystyrene-supported 3-amino-1,2-propanediol (PS-APD), was prepared, showcasing the compound's utility in selective metal adsorption. This finding is crucial for applications in metal recovery and purification processes (Sun Changmei et al., 2011).

properties

IUPAC Name

(2S)-3-aminopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIGMPWTAHJUMN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1,2-propanediol

CAS RN

61278-21-5
Record name (S)-3-Amino-1,2-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
S Kodama, A Yamamoto, R Iio, K Sakamoto… - Analyst, 2004 - pubs.rsc.org
Native DL-pantothenic acid, having a 1,3-diol structure, was chirally resolved by ligand exchange capillary electrophoresis using (S)-3-amino-1,2-propanediol as a chiral selector and …
Number of citations: 34 pubs.rsc.org
S Kodama, S Aizawa, A Taga, T Yamashita… - …, 2007 - Wiley Online Library
Six reducing monosaccharides (mannose, galactose, fucose, glucose, xylose, and arabinose) were derivatized with 8‐aminonaphthalene‐1,3,6‐trisulfonate (ANTS). Based on the chiral …
S Kodama, S Aizawa, A Taga, T Yamashita… - …, 2006 - Wiley Online Library
Six reducing monosaccharides (mannose, galactose, fucose, glucose, xylose, and arabinose) were derivatized with 1‐phenyl‐3‐methyl‐5‐pyrazolone (PMP) and chiral resolution of …
J Barbaric, C Wanninger‐Weiß, HA Wagenknecht - 2009 - Wiley Online Library
The synthetic incorporation of indole as an artificial DNA base into oligonucleotides by two different structural approaches is described. For both types of modification, the indole moiety …
D Lachmann, S Berndl, OS Wolfbeis… - Beilstein Journal of …, 2010 - beilstein-journals.org
The Nile Blue chromophore was incorporated into oligonucleotides using “click” chemistry for the postsynthetic modification of oligonucleotides. These were synthesized using DNA …
Number of citations: 23 www.beilstein-journals.org
R Renirie, A Pukin, B van Lagen… - Journal of Molecular …, 2010 - Elsevier
Previously it has been shown that glycerol can be regioselectively glucosylated by sucrose phosphorylase from Leuconostoc mesenteroides to form 2-O-α-d-glucopyranosyl-glycerol (…
Number of citations: 18 www.sciencedirect.com
C Holzhauser, HA Wagenknecht - The Journal of Organic …, 2013 - ACS Publications
The DNA base substitute approach by the (S)-3-amino-1,2-propanediol linker allows placing two fluorophores in a precise way inside a given DNA framework. The double helical …
Number of citations: 55 pubs.acs.org
C Bhavani, KC Babu, E Naresh, P Sridhar… - 2011 - nopr.niscpr.res.in
A new and effective method for the preparation of optically active (S)-3-amino-1,2-propanediol 1 has been established starting from (R)-epichlorohydrin 2. The synthetic approach …
Number of citations: 2 nopr.niscpr.res.in
J Steinmeyer, F Rönicke, U Schepers… - …, 2017 - Wiley Online Library
Two nucleic acid building blocks were synthesized, consisting of two photostable green‐ and red‐emitting cyanine–styryl dyes and (S)‐3‐amino‐1,2‐propanediol as a substitute for the …
S Berndl, N Herzig, P Kele, D Lachmann… - Bioconjugate …, 2009 - ACS Publications
The azides 1 and 2 bearing a phenoxazinium and a coumarin fluorophore, respectively, were applied in postsynthetic “click”-type bioconjugation and coupled to oligonucleotides …
Number of citations: 147 pubs.acs.org

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